molecular formula C19H19N7O B10980351 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide

Katalognummer: B10980351
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: PESNVCWWLWBEDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a structurally complex molecule featuring two heterocyclic moieties: a [1,2,4]triazolo[4,3-a]pyridine ring and a 1H-1,2,4-triazole group connected via a butanamide linker. The triazolo-pyridine core is a fused bicyclic system known for its electron-rich aromaticity, which facilitates interactions with biological targets such as kinases or receptors . The butanamide linker provides conformational flexibility, which may optimize pharmacokinetic properties like solubility and membrane permeability .

Eigenschaften

Molekularformel

C19H19N7O

Molekulargewicht

361.4 g/mol

IUPAC-Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide

InChI

InChI=1S/C19H19N7O/c27-19(6-3-5-18-24-23-17-4-1-2-11-26(17)18)22-16-9-7-15(8-10-16)12-25-14-20-13-21-25/h1-2,4,7-11,13-14H,3,5-6,12H2,(H,22,27)

InChI-Schlüssel

PESNVCWWLWBEDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]butanamid beinhaltet typischerweise einen mehrstufigen Prozess:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses zur Deckung des industriellen Bedarfs umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

    Substitution: Nucleophile Substitutionsreaktionen können an den Triazol- oder Pyridinringen unter Verwendung geeigneter Nucleophile auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

    Substitution: Natriumhydrid in DMF (Dimethylformamid) für nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation entsprechende N-Oxide ergeben, während die Reduktion zur Bildung von Aminen oder Alkoholen führen könnte.

Wissenschaftliche Forschungsanwendungen

Oncology

Recent studies have highlighted the anti-cancer properties of compounds related to [1,2,4]triazolo[4,3-a]pyridines. For instance:

  • Inhibition of Tumor Growth : Analogues of [1,2,4]triazolo[4,3-a]pyridine derivatives have shown promising anti-tumor activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable compound exhibited IC50 values of 0.83 μM for A549 cells and 0.15 μM for MCF-7 cells, indicating potent cytotoxic effects .
  • Mechanism of Action : These compounds often function as inhibitors of key signaling pathways involved in tumor growth. For example, they may inhibit c-Met kinase activity which is crucial for cancer cell proliferation and metastasis .

Neuropharmacology

The unique structure of this compound positions it as a candidate for neuropharmacological studies:

  • Potential Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties against neurodegenerative diseases. The triazole moiety is known to interact with various receptors and enzymes that play roles in neuroinflammation and neuronal survival.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . The ability to modify the triazole and pyridine rings allows for the exploration of numerous derivatives that can be tailored for specific biological activities.

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives found that certain modifications significantly enhanced their anti-cancer activity. The compound with a specific substituent demonstrated remarkable selectivity towards cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects commonly associated with conventional chemotherapy.

Case Study 2: Neuroprotective Studies

In another investigation involving neuroprotective effects, derivatives of triazolo-pyridine were tested in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death and promote neuronal survival through modulation of apoptotic pathways .

Wirkmechanismus

The mechanism by which 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the application. The triazole and pyridine rings are known to interact with metal ions and other biological molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s dual triazole groups distinguish it from analogs like Compound 9a (thiadiazole core) and Compound 12 (quinazoline fusion).
  • The butanamide linker provides greater flexibility compared to rigid linkers (e.g., sulfanyl in Compound 12) .
  • Unlike the pyrazole-carbonylphenyl analog in , the target’s triazole-methylphenyl group may enhance metal-binding or enzymatic inhibition .

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • Target Compound : Hypothesized to exhibit antifungal activity due to structural similarity to N-substituted phenyl derivatives in , where triazole groups disrupt fungal cytochrome P450 .
  • Compound 9a : Demonstrated broad pharmacological activities (unspecified in ), likely due to thiadiazole’s electron-withdrawing properties .
  • N-Substituted Phenyl Derivatives () : 5-Bromo substituents showed 100% inhibition against Candida albicans at 0.05% concentration, whereas nitro/methoxy groups reduced activity .

Kinase and Enzyme Interactions

Research Findings and Trends

Substituent Effects : Halogens (F, Cl, Br) enhance bioactivity by increasing electrophilicity and membrane penetration, as seen in . The target compound’s triazole groups may mimic halogen effects via dipole interactions.

Linker Flexibility : Butanamide’s four-carbon chain balances rigidity and flexibility, improving bioavailability compared to shorter linkers (e.g., acetamide) or rigid systems (e.g., thiadiazole) .

Fused Ring Systems: Quinazoline- and quinoxaline-fused triazolos () exhibit planar aromaticity, favoring intercalation with DNA or kinase ATP pockets. The target’s pyridine fusion may offer similar advantages with reduced steric hindrance .

Biologische Aktivität

The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazolopyridine core fused with a butanamide moiety and a phenyl group substituted with a triazole. The structural complexity contributes to its diverse biological activities.

Property Value
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 314.37 g/mol
CAS Number 1052543-81-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of triazolo compounds can inhibit cancer cell proliferation. For example, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may act on kinases involved in cancer progression, similar to other triazolo derivatives that have shown promising inhibition profiles .

The biological activity of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is hypothesized to involve:

  • Binding Affinity : The compound's structure allows it to bind effectively to target enzymes or receptors, disrupting their normal function.
  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxicity against tumor cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazolo compounds:

Case Study 1: Antitumor Activity

A study evaluated the efficacy of triazolo derivatives against A549 and MCF-7 cell lines. The most potent derivative exhibited an IC50 of approximately 0.15 μM against MCF-7 cells and showed significant apoptosis induction through Annexin V-FITC staining assays .

Case Study 2: Enzyme Inhibition

Another research highlighted the enzyme inhibition properties of triazolo compounds against c-Met kinase. The lead compound demonstrated an IC50 value of 48 nM in enzymatic assays, indicating strong potential for therapeutic applications in oncology .

Summary Table of Biological Activities

Activity Type Description IC50 Values (µM)
AntitumorInhibition of proliferation in A549 cells0.83
AntitumorInhibition of proliferation in MCF-7 cells0.15
Enzyme Inhibitionc-Met kinase inhibition0.048

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.